Methyl 4-(cyanomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
CAS No.: 2287195-46-2
Cat. No.: VC7092888
Molecular Formula: C16H20BNO4
Molecular Weight: 301.15
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2287195-46-2 |
|---|---|
| Molecular Formula | C16H20BNO4 |
| Molecular Weight | 301.15 |
| IUPAC Name | methyl 4-(cyanomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
| Standard InChI | InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)13-10-11(8-9-18)6-7-12(13)14(19)20-5/h6-7,10H,8H2,1-5H3 |
| Standard InChI Key | PMILEEIBKLETHG-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC#N)C(=O)OC |
Introduction
Chemical Identification and Structural Properties
Molecular Identity
Methyl 4-(cyanomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has the molecular formula C₁₆H₂₀BNO₄ and a molecular weight of 301.15 g/mol. The IUPAC name reflects its substitution pattern: the benzene ring features a cyanomethyl group at position 4, a methoxycarbonyl group at position 2, and a pinacol boronate ester at position 2. The compound’s stability under ambient conditions is attributed to the pinacol ester, which protects the boronic acid moiety from hydrolysis .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 2287195-46-2 | |
| Molecular Formula | C₁₆H₂₀BNO₄ | |
| Molecular Weight | 301.15 g/mol | |
| IUPAC Name | Methyl 4-(cyanomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC#N)C(=O)OC | |
| InChI Key | PMILEEIBKLETHG-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically begins with a benzene derivative functionalized at positions 2 and 4. A common route involves:
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Boronation: Introducing the pinacol boronate ester via Miyaura borylation of a brominated precursor using bis(pinacolato)diboron and a palladium catalyst.
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Cyanomethylation: Installing the cyanomethyl group through nucleophilic substitution or cyanation reactions. For example, treatment with cyanomethyl iodide in the presence of a base like potassium carbonate.
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Esterification: Methanol-mediated esterification of the carboxylic acid intermediate under acidic conditions .
Optimization Challenges
Key challenges include minimizing side reactions during boronation and ensuring regioselectivity in cyanomethylation. Purification often involves column chromatography or recrystallization from ethanol/water mixtures .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s boronate ester group enables participation in Suzuki-Miyaura reactions, forming biaryl structures central to pharmaceuticals and agrochemicals. For example, coupling with aryl halides yields intermediates for kinase inhibitors .
Functional Group Compatibility
The cyanomethyl group serves as a latent amine or carboxylic acid, allowing post-coupling modifications. This versatility is exploited in prodrug design and polymer chemistry.
| Hazard Statement | Precautionary Measure |
|---|---|
| H319: Eye irritation | Wear eye protection (P305+P351+P338) |
| H315: Skin irritation | Use gloves (P280) |
| H335: Respiratory irritation | Use in well-ventilated areas (P261) |
Comparative Analysis with Analogues
Methyl 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS 171364-80-0)
This analogue lacks the cyanomethyl group, reducing steric hindrance but limiting functional diversity. Its molecular weight is 262.11 g/mol, and it is less reactive in cyanation reactions .
Methyl 4-((4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Methyl)Benzoate (CAS 150033-80-0)
Here, a methylene spacer separates the boronate ester from the benzene ring, altering electronic effects. This structure is more flexible but less stable under acidic conditions .
Future Research Directions
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Catalytic Applications: Exploring asymmetric catalysis using chiral derivatives.
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Drug Discovery: Developing PROTACs (proteolysis-targeting chimeras) leveraging boronate ester reactivity.
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Material Science: Incorporating the compound into conjugated polymers for organic electronics.
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